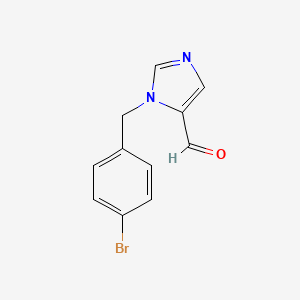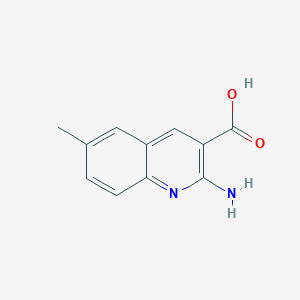![molecular formula C14H11ClN2 B13664436 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664436.png)
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is known for its unique electronic and chemical properties, making it an attractive starting point for the synthesis of various therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine can be achieved through several methods. . This method is advantageous due to its versatility and robustness, although it may be limited by the availability and cost of isocyanides.
Another method involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions . The use of non-nucleophilic alcoholic solvents, such as tert-butanol, can increase the yield by reducing competing intermolecular reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as copper(II) salts to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Copper(II) acetate, copper(II) sulfate, and copper(II) nitrate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, reduced imidazo[1,2-a]pyridine derivatives from reduction, and various substituted imidazo[1,2-a]pyridine derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorophenyl group, resulting in different chemical reactivity and biological activity.
5-Methylimidazo[1,2-a]pyridine: Lacks the chlorophenyl group, affecting its overall properties and applications.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Similar structure but with the chlorine atom in a different position, leading to variations in reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H11ClN2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-5-4-8-14-16-13(9-17(10)14)11-6-2-3-7-12(11)15/h2-9H,1H3 |
Clave InChI |
USXBLFPRCVKXBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=NC(=CN12)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


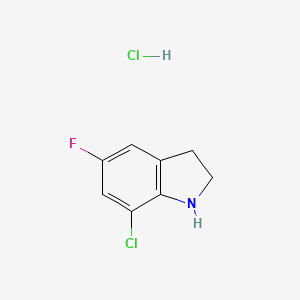
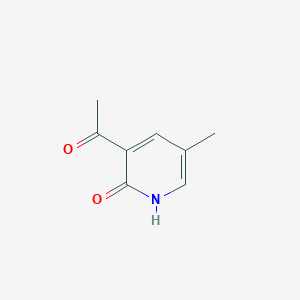

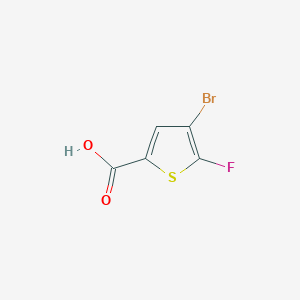

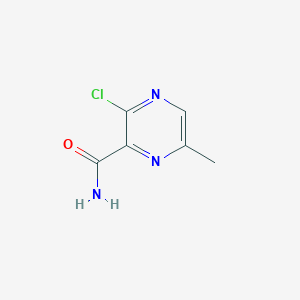
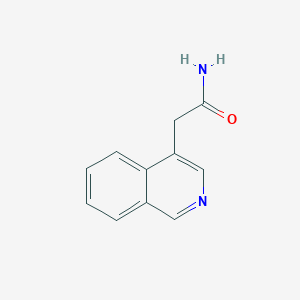
![2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol](/img/structure/B13664394.png)

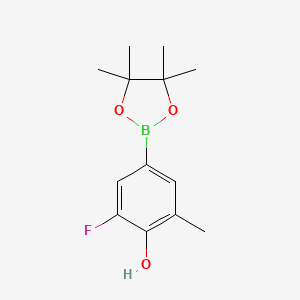
![2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664404.png)

